1-propyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine
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Overview
Description
1-propyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine is an organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by a piperazine ring substituted with a propyl group and a sulfonyl group attached to a tetramethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-propyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation of the piperazine ring using propyl halides in the presence of a base.
Sulfonylation: The final step involves the sulfonylation of the piperazine derivative with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-propyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or thiols.
Scientific Research Applications
1-propyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-propyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring may also interact with neurotransmitter receptors, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1-propyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
1-propyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]morpholine: Similar structure but with a morpholine ring.
Uniqueness
1-propyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine is unique due to the presence of the piperazine ring, which imparts different chemical and biological properties compared to its analogs with piperidine or morpholine rings
Properties
IUPAC Name |
1-propyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2S/c1-6-7-18-8-10-19(11-9-18)22(20,21)17-15(4)13(2)12-14(3)16(17)5/h12H,6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUUKDIDGHQQOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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